molecular formula C15H16O3 B3045706 1-Naphthol, isoBOC CAS No. 112240-72-9

1-Naphthol, isoBOC

Cat. No.: B3045706
CAS No.: 112240-72-9
M. Wt: 244.28 g/mol
InChI Key: UBAMHKZYHOHSLK-UHFFFAOYSA-N
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Description

1-Naphthol, isoBOC is an organic compound with the molecular formula C15H16O3. It is a derivative of naphthol, featuring a tert-butoxycarbonyl (BOC) protecting group attached to the hydroxyl group on the naphthalene ring. This compound is known for its applications in organic synthesis and various industrial processes .

Preparation Methods

1-Naphthol, isoBOC can be synthesized through several methods. One common synthetic route involves the protection of 1-naphthol with a tert-butoxycarbonyl (BOC) group. The reaction typically involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial production methods for this compound may involve similar protection reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

1-Naphthol, isoBOC undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form naphthoquinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert it to dihydronaphthols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of substituted naphthols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields naphthoquinones, while reduction produces dihydronaphthols .

Mechanism of Action

The mechanism of action of 1-Naphthol, isoBOC involves its interaction with specific molecular targets and pathways. In biological systems, it can undergo metabolic transformations mediated by enzymes such as cytochrome P450. These transformations can lead to the formation of reactive intermediates that interact with cellular components, resulting in various biological effects .

Comparison with Similar Compounds

1-Naphthol, isoBOC can be compared with other similar compounds, such as:

    1-Naphthol: The parent compound without the BOC protecting group.

    2-Naphthol: An isomer with the hydroxyl group at the 2-position.

    1-Naphthylamine: A derivative with an amino group instead of a hydroxyl group.

The uniqueness of this compound lies in its stability and versatility as a protected form of 1-Naphthol, making it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

2-methylpropyl naphthalen-1-yl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-11(2)10-17-15(16)18-14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAMHKZYHOHSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)OC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423906
Record name 1-Naphthol, isoBOC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112240-72-9
Record name 1-Naphthol, isoBOC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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